molecular formula C22H14ClFN4O6S B2999134 Ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851949-54-7

Ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2999134
CAS No.: 851949-54-7
M. Wt: 516.88
InChI Key: PLMDGVYDUOIAGK-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused thiophene-pyridazine core. Key structural features include:

  • Substituents: A 4-chloro-3-nitrobenzamido group at position 5 and a 4-fluorophenyl group at position 2.
  • The 4-fluorophenyl group introduces steric and electronic modulation .

Properties

IUPAC Name

ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClFN4O6S/c1-2-34-22(31)18-14-10-35-20(25-19(29)11-3-8-15(23)16(9-11)28(32)33)17(14)21(30)27(26-18)13-6-4-12(24)5-7-13/h3-10H,2H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLMDGVYDUOIAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClFN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a synthetic compound with potential applications in medicinal chemistry. Its unique structural features suggest various biological activities, making it a subject of interest in pharmacological research. This article will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H14ClFN4O6SC_{22}H_{14}ClFN_{4}O_{6}S, with a molecular weight of approximately 516.88 g/mol. The structure contains a thieno[3,4-d]pyridazine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC22H14ClFN4O6S
Molecular Weight516.88 g/mol
Purity≥95%
CAS Number851949-54-7

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may inhibit certain enzymes involved in disease pathways or modulate receptor activity, leading to altered cellular responses.

Potential Targets

  • Enzymatic Inhibition : The compound has shown potential as an inhibitor of various enzymes linked to cancer progression.
  • Receptor Modulation : It may interact with receptors involved in inflammatory responses, suggesting anti-inflammatory properties.

Anticancer Properties

Research indicates that thieno[3,4-d]pyridazine derivatives exhibit significant anticancer activity. This compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects on human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of approximately 15 µM, indicating potent activity against these cells .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models.

Case Study: In Vivo Inflammation Model
In an animal model of acute inflammation induced by carrageenan, treatment with the compound resulted in a significant reduction in paw edema compared to the control group .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other thieno[3,4-d]pyridazine derivatives.

Compound NameIC50 (µM)Activity Type
Ethyl 5-(4-chloro-3-nitrobenzamido)...15Anticancer
Thieno[3,4-d]pyridazine derivative A20Anticancer
Thieno[3,4-d]pyridazine derivative B25Anti-inflammatory

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The target compound’s 4-chloro-3-nitrobenzamido group is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to the electron-donating methoxy (-OCH₃) group in ’s analog.
  • Steric Considerations : The 4-fluorophenyl group (target) and 4-trifluoromethylphenyl group () introduce distinct steric profiles, affecting molecular packing and target interactions.

Bioactivity and Functional Implications

While direct bioactivity data for the target compound is unavailable, insights can be extrapolated from analogs:

  • Tau Aggregation Inhibition: Compound 66 () demonstrates inhibitory activity against tau aggregation, a hallmark of Alzheimer’s disease.
  • Solubility and Permeability : The trifluoromethyl group in ’s analog improves lipophilicity, whereas the nitro group in the target compound may reduce membrane permeability but enhance aqueous solubility.

Physicochemical Properties

Property Target Compound Compound 66 () Analog
Molecular Weight (g/mol) ~520 (calculated) 364.05 ~530 (calculated)
Key Functional Groups -NO₂, -Cl, -F -NHCH₃, -Cl -OCH₃, -CF₃
Thermal Stability Likely high (nitro groups may decompose at elevated temperatures) Stable under synthesis conditions (70°C) Dependent on trifluoromethyl group stability

Notes:

  • The nitro group in the target compound may confer higher density and thermal instability compared to methylamino or methoxy substituents.
  • Crystallographic data for analogs (e.g., ’s use of SHELX programs ) suggest that single-crystal X-ray diffraction could resolve the target compound’s conformation.

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